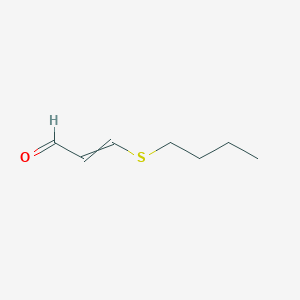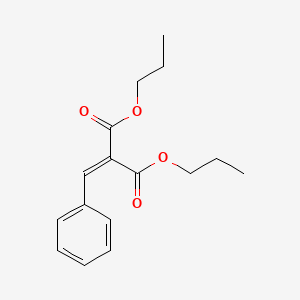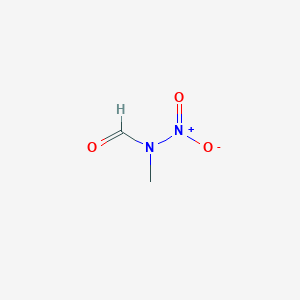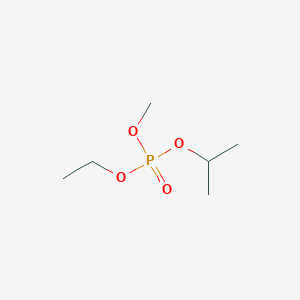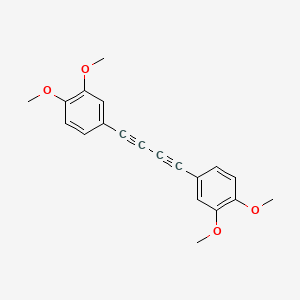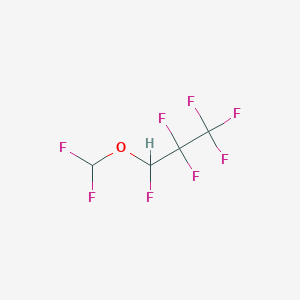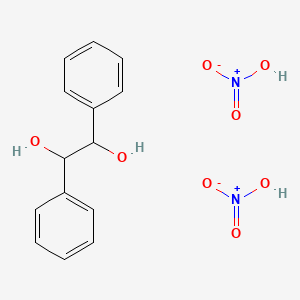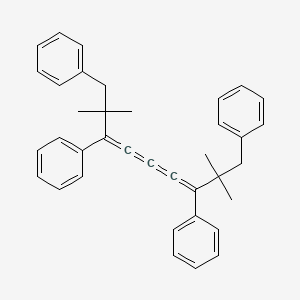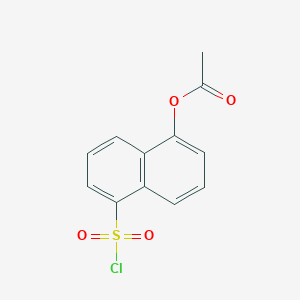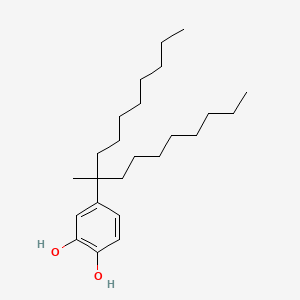
4-(9-Methylheptadecan-9-YL)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Methylheptadecan-9-YL)benzene-1,2-diol can be achieved through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for this synthesis may include the use of catalysts and controlled reaction environments to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(9-Methylheptadecan-9-YL)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
4-(9-Methylheptadecan-9-YL)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(9-Methylheptadecan-9-YL)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The alkyl chain may interact with hydrophobic regions of proteins, affecting their conformation and function.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring but lacks the alkyl chain.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 4 positions.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 3 positions.
Uniqueness
4-(9-Methylheptadecan-9-YL)benzene-1,2-diol is unique due to the presence of the long alkyl chain, which imparts distinct physical and chemical properties compared to other benzenediols. This structural feature can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for specialized applications.
特性
CAS番号 |
60217-83-6 |
|---|---|
分子式 |
C24H42O2 |
分子量 |
362.6 g/mol |
IUPAC名 |
4-(9-methylheptadecan-9-yl)benzene-1,2-diol |
InChI |
InChI=1S/C24H42O2/c1-4-6-8-10-12-14-18-24(3,19-15-13-11-9-7-5-2)21-16-17-22(25)23(26)20-21/h16-17,20,25-26H,4-15,18-19H2,1-3H3 |
InChIキー |
YRFRCBDGJHLDEJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)(CCCCCCCC)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
